molecular formula C18H15FN6O3S3 B2704944 1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 872595-45-4

1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B2704944
CAS No.: 872595-45-4
M. Wt: 478.54
InChI Key: MHJRCXPULPCEAQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-3-carboxamide core substituted with a 4-fluorophenyl group at position 1 and a 5-oxo moiety. The amide nitrogen is linked to a 1,3,4-thiadiazol-2-yl ring, which is further modified with a thioethyl chain terminating in a thiazol-2-ylamino group. Its molecular formula is C₁₉H₁₈FN₇O₃S₂, with a molecular weight of 491.52 g/mol. The presence of fluorine and sulfur-containing groups may enhance metabolic stability and binding affinity compared to non-halogenated analogs.

Properties

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O3S3/c19-11-1-3-12(4-2-11)25-8-10(7-14(25)27)15(28)22-17-23-24-18(31-17)30-9-13(26)21-16-20-5-6-29-16/h1-6,10H,7-9H2,(H,20,21,26)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJRCXPULPCEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-5-oxo-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound features multiple bioactive moieties, including:

  • A 4-fluorophenyl group, which is known to enhance the lipophilicity and biological activity of compounds.
  • A pyrrolidine ring that may contribute to its interaction with biological targets.
  • A thiazole and thiadiazole component that are often associated with antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing thiazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown activity against various bacterial strains. In a comparative study, compounds with thiazole moieties demonstrated minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to 12.5 µg/mL against pathogens like Klebsiella pneumoniae and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Compound A6.25Klebsiella pneumoniae
Compound B12.5Escherichia coli

Anticancer Activity

The anticancer potential of this compound is supported by studies on related thiazole and thiadiazole derivatives. For example, a study reported that compounds with similar structural features exhibited IC50 values less than 10 µM against various cancer cell lines including A549 (lung adenocarcinoma) and HCT116 (colon cancer) . The presence of the pyrrolidine ring is hypothesized to enhance cytotoxicity through improved cellular uptake.

Cell LineIC50 (µM)Reference Drug
A549<10Doxorubicin
HCT116<10Doxorubicin

The proposed mechanisms of action for the biological activities of this class of compounds include:

  • Inhibition of Enzymatic Activity : Compounds similar to the target have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways, evidenced by increased levels of pro-apoptotic factors .
  • Antioxidant Activity : Some derivatives demonstrate antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Case Studies

  • Anticonvulsant Activity : In a picrotoxin-induced convulsion model, structural analogs showed significant anticonvulsant effects, suggesting that modifications in the thiazole or pyrrolidine structure can enhance neuroprotective properties .
  • Cytotoxicity Studies : Research conducted on various thiazole derivatives indicated that structural modifications significantly affect cytotoxicity profiles. For instance, a derivative with a methyl group at position 4 of the phenyl ring showed enhanced activity against cancer cell lines compared to its non-methylated counterparts .

Chemical Reactions Analysis

Formation of the 1,3,4-Thiadiazole Core

The thiadiazole ring is often synthesized via cyclization reactions. For example:

  • Reagents : Thiosemicarbazide, hydrazine hydrate, carbon disulfide, and acetylacetone.

  • Conditions : Refluxing with ethanol or microwave irradiation (for faster reactions).

  • Mechanism : Oxidative cyclization of thiosemicarbazones followed by ring closure to form the thiadiazole scaffold .

Pyrrolidine Ring Incorporation

The pyrrolidine moiety is introduced through amide bond formation:

  • Reagents : Chloroacetyl chloride, primary/secondary amines.

  • Conditions : Refluxing in ethanolic solutions or microwave-assisted synthesis .

Fluorophenyl Substitution

The 4-fluorophenyl group is typically introduced via nucleophilic aromatic substitution:

  • Reagents : Fluorophenyl derivatives (e.g., 4-fluorobenzaldehyde).

  • Conditions : Controlled reaction temperatures to prevent side reactions .

Substituent Effects

  • Electron-Withdrawing Groups : Chloro, nitro, and fluorine substituents enhance anticonvulsant activity by increasing lipophilicity and stability .

  • Amino and Mercapto Groups : These groups improve interaction with biomolecules (e.g., GABA receptors) and cross the blood-brain barrier .

Characterization Techniques

  • Spectral Analysis : NMR, IR, and mass spectrometry confirm structural integrity .

  • Biological Testing :

    • MES/PTZ Models : Evaluate anticonvulsant activity (e.g., 64.28% protection at 300 mg/kg for methoxyphenyl derivatives) .

    • Neurotoxicity : Rotarod tests ensure minimal side effects .

Mechanism of Action

The compound likely modulates GABAergic pathways by enhancing chloride ion influx, preventing neuronal hyperactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiadiazole Modifications

The following compounds share the pyrrolidine-3-carboxamide scaffold but differ in substituents on the 1,3,4-thiadiazol-2-yl ring:

Compound Name Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound -(CH₂)₂-S-(thiazol-2-ylamino) C₁₉H₁₈FN₇O₃S₂ 491.52 Thioethyl-thiazol-2-ylamino extension
1-(4-Fluorophenyl)-5-oxo-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide -Isopropyl (C₃H₇) C₁₇H₁₈FN₅O₂S 375.42 Smaller alkyl group; lacks sulfur-linked heterocycle
N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide -Cyclohexyl (C₆H₁₁) C₁₉H₂₁FN₄O₂S 388.46 Bulky aliphatic substituent; reduced N-content

Key Observations :

  • The cyclohexyl-substituted analog () has higher lipophilicity (predicted LogP ~3.5 vs. ~2.8 for the target compound), which may enhance membrane permeability but reduce aqueous solubility.
Analogues with Modified Aromatic or Heterocyclic Systems

A structurally distinct analog () replaces the thiadiazole-thioethyl-thiazole system with a 4-methoxybenzyl group and a fluorophenylcarbamoyl-methoxy extension:

Compound Name Key Modifications Molecular Formula Molecular Weight (g/mol)
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxo-3-pyrrolidinecarboxamide -4-Methoxybenzyl amide
-Fluorophenylcarbamoyl-methoxy linker
C₂₈H₂₆FN₃O₅S 543.59

Comparison Highlights :

  • Its higher molecular weight (543.59 vs. 491.52) may reduce bioavailability.
General Trends in Physicochemical Properties

Based on structural data from –4:

Property Target Compound Isopropyl Analog Cyclohexyl Analog Methoxybenzyl Analog
Molecular Weight 491.52 375.42 388.46 543.59
H-Bond Donors 3 2 2 3
H-Bond Acceptors 9 6 6 8
Rotatable Bonds 8 4 5 10
Predicted LogP ~2.8 ~2.1 ~3.5 ~3.2

Implications :

  • Higher rotatable bond counts (e.g., 8 in the target compound vs. 4 in the isopropyl analog) correlate with increased conformational flexibility, which may improve binding entropy but reduce metabolic stability .
  • The methoxybenzyl analog’s high molecular weight (>500 g/mol) and LogP (>3) may limit compliance with Lipinski’s rule of five, reducing its drug-likeness .

Q & A

Q. What are the optimal synthetic routes for preparing the compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with the functionalization of the pyrrolidine ring and subsequent coupling to the thiadiazole-thiazole moiety. Key steps include:

  • Condensation reactions : Use potassium carbonate in ethanol to facilitate nucleophilic substitution between thiol-containing intermediates and halogenated precursors (e.g., 2-chloro-N-(thiazol-2-yl)acetamide) .
  • Reductive amination : For intermediates with ketone groups, NaBH₄ in absolute ethanol under reflux (4–6 hours) can reduce imine bonds, yielding secondary amines (e.g., compound 5a in achieved 81.55% yield) .
  • Purification : Recrystallization from ethanol/water mixtures (1:3 ratio) is effective for isolating crystalline products .

Q. Optimization Strategies :

  • Apply Design of Experiments (DoE) to evaluate variables like temperature, solvent ratios, and catalyst loading. For example, flow-chemistry systems can enhance reproducibility and scalability for oxidation steps (as demonstrated in Omura-Sharma-Swern oxidation workflows) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Approach :

  • Spectroscopic Analysis :
    • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and thioamide bands (C=S at ~1250 cm⁻¹) .
    • NMR : Use ¹H-NMR to confirm substituent positions (e.g., fluorophenyl protons appear as doublets at δ 7.2–7.6 ppm) and ¹³C-NMR to verify carbonyl and heterocyclic carbons .
  • Chromatography : HPLC with UV detection (λ = 254 nm) can assess purity, while LC-MS confirms molecular ion peaks .

Q. Data Interpretation :

  • Compare spectral data with structurally analogous compounds (e.g., thiazole derivatives in and ).

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to biological targets?

Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase COX1/2, as studied in ). Focus on the thiadiazole-thiazole moiety’s hydrogen-bonding potential with active-site residues.
  • QSAR Modeling : Correlate electronic parameters (e.g., Hammett constants of the fluorophenyl group) with experimental IC₅₀ values from cytotoxicity assays .

Q. Validation :

  • Cross-reference computational results with in vitro assays (e.g., microbial growth inhibition in ).

Q. How can researchers resolve contradictions in reported biological activities of thiazole-thiadiazole hybrids?

Case Example :

  • Antimicrobial vs. Anticancer Activity : Some studies report potent antimicrobial effects (), while others emphasize cytotoxicity ().
    • Experimental Design :
  • Test the compound against standardized cell lines (e.g., HepG2 for cancer, E. coli ATCC 25922 for bacteria) under identical conditions.
  • Vary substituents (e.g., replace the fluorophenyl group with chlorophenyl) to isolate structure-activity relationships .

Q. Data Analysis :

  • Use ANOVA to compare bioactivity across substituent variants. For example, compound 4f () showed 72.47% yield and distinct bioactivity due to its 2-chloro-6-fluoro-benzylidene group.

Q. What in vitro assays are most suitable for evaluating the compound’s mechanism of action?

Recommended Assays :

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7) with dose-response curves (0.1–100 µM) .
  • Enzyme Inhibition : Measure IC₅₀ against target enzymes (e.g., topoisomerase II for anticancer activity) using fluorometric kits .
  • Antioxidant Activity : DPPH radical scavenging assay to assess redox-modulating properties .

Q. Controls :

  • Include reference drugs (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidant assays) .

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